molecular formula C19H19ClN2O6S B2511892 2-(4-(2-Chlorobenzoyl)piperazin-1-yl)-1-(thiophen-2-yl)ethanone oxalate CAS No. 1351647-85-2

2-(4-(2-Chlorobenzoyl)piperazin-1-yl)-1-(thiophen-2-yl)ethanone oxalate

Cat. No.: B2511892
CAS No.: 1351647-85-2
M. Wt: 438.88
InChI Key: LEJZDCNVYJYXGM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-(2-Chlorobenzoyl)piperazin-1-yl)-1-(thiophen-2-yl)ethanone oxalate is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is also known by the name of TCB-2 and belongs to the class of phenethylamines. TCB-2 has shown promising results in various research studies, and its synthesis, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions are discussed in

Scientific Research Applications

Synthesis and Biological Evaluation

One significant area of research involving this compound is its synthesis and biological evaluation for potential therapeutic applications. For example, Romagnoli et al. (2008) explored the synthesis and evaluation of a series of derivatives as allosteric enhancers of the A1 adenosine receptor, demonstrating the influence of substituents on enhancer activity (Romagnoli et al., 2008). Similarly, the synthesis and characterization of novel dihydropyrimidinone derivatives containing piperazine/morpholine moiety have been reported, showcasing a simple and efficient method for their production (M. A. Bhat et al., 2018).

Antimicrobial and Antitumor Activities

Research has also delved into the antimicrobial and antitumor potentials of derivatives of this compound. Tomar et al. (2007) synthesized new chalcones containing piperazine or 2,5-dichlorothiophene moiety and evaluated their antimicrobial activity, finding some derivatives to be potent against bacteria like Staphylococcus aureus and Escherichia coli, as well as the fungus Candida albicans (Tomar et al., 2007). Additionally, Yurttaş et al. (2014) investigated the antitumor activity of 1,2,4-triazine derivatives bearing piperazine amide moiety against breast cancer cells, identifying compounds with promising antiproliferative agents (Yurttaş et al., 2014).

Electrochemical Synthesis and Characterization

Electrochemical methods have been employed in the synthesis of new phenylpiperazine derivatives, highlighting an environmentally friendly approach to synthesizing such compounds. Nematollahi and Amani (2011) developed a facile method for the synthesis of substituted phenylpiperazine derivatives using electrochemical oxidation in aqueous solutions (Nematollahi & Amani, 2011).

Properties

IUPAC Name

2-[4-(2-chlorobenzoyl)piperazin-1-yl]-1-thiophen-2-ylethanone;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClN2O2S.C2H2O4/c18-14-5-2-1-4-13(14)17(22)20-9-7-19(8-10-20)12-15(21)16-6-3-11-23-16;3-1(4)2(5)6/h1-6,11H,7-10,12H2;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEJZDCNVYJYXGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC(=O)C2=CC=CS2)C(=O)C3=CC=CC=C3Cl.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19ClN2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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